Tetrabutylammonium Dichlorobromide

Organic synthesis Halogenation Diazo compounds

Tetrabutylammonium dichlorobromide (TBADCB, CAS 13053-75-3) is a specialized quaternary ammonium polyhalide that uniquely enables simultaneous geminal bromochlorination and acts as a high-dipole-moment interfacial agent for perovskite photovoltaics. Unlike standard halides like TBAB or TBATB, it delivers a mixed Br-Cl outcome and templates 1D perovskite crystallization. Essential for medicinal chemistry SAR studies, high-aspect-ratio silver nanowire synthesis, and >31%-efficiency tandem solar cells. Choose TBADCB for applications where mixed halogen delivery or a large interfacial dipole is non-negotiable.

Molecular Formula C16H36BrCl2N
Molecular Weight 393.3 g/mol
CAS No. 13053-75-3
Cat. No. B076075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium Dichlorobromide
CAS13053-75-3
Molecular FormulaC16H36BrCl2N
Molecular Weight393.3 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.Cl[Br-]Cl
InChIInChI=1S/C16H36N.BrCl2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1
InChIKeyXKVIJLXGNLMYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylammonium Dichlorobromide (CAS 13053-75-3) Procurement Guide: Key Properties and Industrial Relevance


Tetrabutylammonium dichlorobromide (TBADCB, CAS 13053-75-3) is a quaternary ammonium polyhalide salt with molecular formula C₁₆H₃₆BrCl₂N and molecular weight 393.28 g/mol [1]. This compound serves dual roles in advanced materials research: as a mild halogenating reagent capable of simultaneous bromine and chlorine delivery for selective geminal bromochlorination reactions [2], and as an interfacial engineering agent in perovskite photovoltaics where its large dipole moment enables preferential 1D perovskite seed formation at buried interfaces [3].

Why Generic Tetrabutylammonium Halides Cannot Replace TBADCB in Specialized Applications


Tetrabutylammonium dichlorobromide cannot be substituted by conventional tetrabutylammonium halides (bromide, chloride, or tribromide) in applications requiring either mixed halogen delivery or specific interfacial dipole characteristics. Standard quaternary ammonium halides like tetrabutylammonium bromide (TBAB) lack the dichloride component, rendering them incapable of geminal bromochlorination where simultaneous incorporation of both Br and Cl atoms is required [1]. Conversely, tetrabutylammonium tribromide (TBATB) functions primarily as an oxidizing and brominating agent [2] but cannot deliver the mixed Br-Cl halogenation outcome that defines TBADCB's synthetic utility. In perovskite solar cell engineering, the dichlorobromide anion confers a significantly larger dipole moment than monohalide tetrabutylammonium salts, enabling preferential 1D perovskite nucleation that simple bromide or chloride salts cannot achieve [3].

Quantitative Differentiation Evidence for Tetrabutylammonium Dichlorobromide: Head-to-Head Performance Data


Geminal Bromochlorination of α-Diazo Carbonyl Compounds: Exclusive Selectivity vs. Alternative Halogenating Reagents

TBADCB enables selective geminal bromochlorination of α-diazo carbonyl compounds without producing competing dichlorination or dibromination side products. In contrast, sequential or mixed halogenation using separate Br₂ and Cl₂ sources typically yields complex product mixtures. The protocol using TBADCB achieves 27% isolated yield for geminal bromochlorination under mild one-pot conditions, while alternative mixed-halogen approaches either fail to produce the geminal product or yield inseparable mixtures [1].

Organic synthesis Halogenation Diazo compounds

Silver Nanowire Morphology Control: TBADCB Enables Aspect Ratios up to 1500 vs. Standard Polyol Methods

The TBADCB salt-based polyol process produces silver nanowires with lengths of approximately 65 μm and aspect ratios as high as 1500 [1]. The diameter of Ag NWs shows strong dependence on the molar concentration ratio of TBADCB to AgNO₃, enabling tunable morphology control [1]. In contrast, conventional polyol methods using polyvinylpyrrolidone (PVP) with NaCl or FeCl₃ typically achieve aspect ratios in the range of 200–600 under comparable conditions.

Nanomaterials Silver nanowires Transparent conductors

Perovskite Solar Cell Efficiency: TBADCB Buried Interface Engineering Enables >31% Certified Tandem Efficiency

Introduction of TBADCB at the buried interface of perovskite/TOPCon tandem solar cells promotes preferential formation of 1D perovskite seeds due to its larger dipole moment and higher binding energy compared to conventional organic ammonium halide additives [1]. The 1D seeds template FA-based perovskite crystallization from bottom to top, releasing residual stress and enabling certified tandem device efficiency exceeding 31% [1]. Single-junction wide-bandgap perovskite cells incorporating TBADCB achieve PCE of 21.45%, with packaged devices retaining 80% of initial efficiency after 700 hours of continuous illumination under 50–60% humidity [1].

Perovskite photovoltaics Tandem solar cells Interface engineering

Anti-Stereospecific Bromochlorination of Alkynes: Mechanistic Differentiation from Br₂/Cl₂ Mixed Systems

Bromochlorination of phenyl- and alkyl-substituted acetylenes with tetrabutylammonium dichlorobromate(1−) (TBADCB) in dichloromethane proceeds with anti-stereospecificity and shows regiospecificity for phenylacetylene [1]. This stereochemical outcome differs from reactions using molecular bromine chloride (BrCl) or mixed Br₂/Cl₂ systems, which often yield mixtures of syn and anti addition products. The dichlorobromate(1−) anion (BrCl₂⁻) functions as a discrete electrophilic Br⁺ equivalent with unique stereoelectronic properties [1].

Alkyne functionalization Stereochemistry Electrophilic addition

High-Value Application Scenarios for Tetrabutylammonium Dichlorobromide Procurement


Synthesis of Geminal Bromochloro Carbonyl Derivatives for Medicinal Chemistry

TBADCB enables one-pot installation of mixed geminal halogens (Br and Cl) on α-diazo carbonyl substrates with exclusive selectivity and no competing side reactions [4]. This application is particularly relevant for medicinal chemistry programs requiring diverse halogenated building blocks for structure-activity relationship (SAR) studies, where the geminal bromochloro motif serves as a versatile synthetic handle for sequential cross-coupling transformations [4].

Fabrication of Ultra-High Aspect Ratio Silver Nanowires for Flexible Transparent Electrodes

The TBADCB salt-based polyol process reproducibly synthesizes silver nanowires with lengths ∼65 μm and aspect ratios up to 1500 [4]. These ultra-high aspect ratio nanowires are essential for flexible transparent conductive films used in touch screens, organic light-emitting diodes (OLEDs), and wearable electronics, where low sheet resistance must be achieved with minimal optical haze and material loading [4].

Buried Interface Engineering for High-Efficiency Perovskite/TOPCon Tandem Solar Cells

TBADCB's large dipole moment and high binding energy promote preferential formation of 1D perovskite seeds at the buried interface, templating bottom-to-top crystallization and enabling certified tandem device efficiencies exceeding 31% [4]. This application is critical for photovoltaic research groups developing next-generation tandem architectures targeting commercial viability thresholds above 30% PCE [4].

Stereocontrolled Synthesis of Vinyl Halides via Alkyne Bromochlorination

TBADCB delivers anti-stereospecific bromochlorination of alkynes with regiospecificity for phenylacetylene derivatives [4]. This predictable stereochemical outcome supports the synthesis of stereodefined vinyl halide intermediates for natural product synthesis and pharmaceutical API manufacturing, where stereochemical purity directly impacts downstream coupling efficiency and product quality [4].

Technical Documentation Hub

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